molecular formula C24H20F3NO8 B11048524 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B11048524
M. Wt: 507.4 g/mol
InChI Key: KUAIHWNELYDDTN-UHFFFAOYSA-N
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Description

“3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, oxo, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the core pyran and benzodioxole structures, followed by the introduction of the trifluoromethoxyphenyl group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the trifluoromethoxy group suggests that it could interact with biological targets in unique ways, potentially leading to new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its complex structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” include other molecules with pyran, benzodioxole, and trifluoromethoxyphenyl groups. Examples include:

  • “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-METHOXY)PHENYL]PROPANAMIDE”
  • “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE”

Uniqueness

The uniqueness of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This combination can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20F3NO8

Molecular Weight

507.4 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C24H20F3NO8/c1-12-7-17(29)21(23(31)35-12)16(13-8-18(32-2)22-19(9-13)33-11-34-22)10-20(30)28-14-3-5-15(6-4-14)36-24(25,26)27/h3-9,16,29H,10-11H2,1-2H3,(H,28,30)

InChI Key

KUAIHWNELYDDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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